

Spectroscopic Profile of Diisopropylethylamine: A Technical Guide

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Compound of Interest

Compound Name: *Diethylisopropylamine*

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Introduction

N,N-Diisopropylethylamine (DIPEA), also known as Hünig's base, is a sterically hindered, non-nucleophilic tertiary amine widely employed in organic synthesis. Its primary role is as an acid scavenger in a variety of chemical transformations, including peptide coupling, alkylation, and acylation reactions. A thorough understanding of its spectroscopic characteristics is paramount for reaction monitoring, quality control, and structural verification. This guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for diisopropylethylamine, complete with experimental protocols and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following sections present the ^1H and ^{13}C NMR data for diisopropylethylamine.

^1H NMR Data

Table 1: ^1H NMR Spectroscopic Data for Diisopropylethylamine

Protons	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
-CH(CH ₃) ₂	3.017	Septet	6.6
-CH ₂ CH ₃	2.467	Quartet	7.1
-CH(CH ₃) ₂	1.020	Doublet	7.1
-CH ₂ CH ₃	1.011	Triplet	6.6

Note: Data acquired in CDCl₃ at 90 MHz.[1][2]

¹³C NMR Data

Table 2: ¹³C NMR Spectroscopic Data for Diisopropylethylamine

Carbon	Chemical Shift (δ) ppm
-CH(CH ₃) ₂	52.5
-CH ₂ CH ₃	41.5
-CH(CH ₃) ₂	20.5
-CH ₂ CH ₃	15.5

Note: Specific peak assignments are based on typical chemical shift values for similar functional groups.

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

- Approximately 20-30 mg of diisopropylethylamine is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.[3]
- The solution is then filtered through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.

- The NMR tube is capped securely to prevent solvent evaporation.[3]

Instrumentation and Data Acquisition:

- A 400 MHz (or higher) NMR spectrometer is used for data acquisition.
- For ^1H NMR:
 - The spectrometer is tuned to the ^1H frequency.
 - The magnetic field is locked onto the deuterium signal of the CDCl_3 .
 - Shimming is performed to optimize the magnetic field homogeneity.
 - A standard single-pulse experiment is typically used.
 - Key acquisition parameters include a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.[4]
- For ^{13}C NMR:
 - The spectrometer is tuned to the ^{13}C frequency.
 - A proton-decoupled pulse sequence (e.g., zpgpg30) is used to simplify the spectrum and enhance sensitivity.
 - A wider spectral width (e.g., 200-220 ppm) is employed.
 - A longer relaxation delay (e.g., 2-5 seconds) and a significantly higher number of scans (e.g., 128 or more) are typically required due to the lower natural abundance and sensitivity of the ^{13}C nucleus.[4]

Data Processing:

- The raw data (Free Induction Decay - FID) is Fourier transformed to generate the spectrum.
- Phase and baseline corrections are applied to the spectrum.

- The chemical shifts are referenced to the residual solvent peak of CDCl_3 (δ 7.26 ppm for ^1H) or the solvent carbon signal (δ 77.16 ppm for ^{13}C).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Data

Table 3: Key IR Absorption Bands for Diisopropylethylamine

Wavenumber (cm^{-1})	Intensity	Assignment
2965 - 2850	Strong	C-H stretching (alkane)
1470 - 1450	Medium	C-H bending (alkane)
1385 - 1365	Medium	C-H bending (isopropyl group)
1200 - 1020	Medium-Strong	C-N stretching (amine)

Note: The spectrum is typically acquired "neat" (as a pure liquid) or as a thin liquid film.[5]

Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a common sampling technique for liquid samples.

- Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded. This is crucial to subtract any atmospheric or instrumental interferences.
- Sample Application: A small drop of diisopropylethylamine is placed directly onto the surface of the ATR crystal (e.g., diamond or zinc selenide).[6]
- Data Acquisition:
 - The spectrum is typically recorded over the mid-IR range (e.g., 4000-400 cm^{-1}).[7]
 - To improve the signal-to-noise ratio, multiple scans (e.g., 16-32) are co-added.[8]

- A resolution of 4 cm^{-1} is generally sufficient for routine analysis.
- Cleaning: After the measurement, the ATR crystal is thoroughly cleaned with a suitable solvent (e.g., isopropanol) and a soft tissue to prevent cross-contamination.[6]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

Mass Spectrometry Data

Table 4: Major Mass Spectral Fragments for Diisopropylethylamine (Electron Ionization)

m/z	Relative Intensity (%)	Proposed Fragment
129	29.96	$[\text{M}]^+$ (Molecular Ion)
114	87.20	$[\text{M} - \text{CH}_3]^+$
72	99.99	$[\text{M} - \text{C}_4\text{H}_9]^+$
44	27.50	$[\text{C}_2\text{H}_6\text{N}]^+$
30	13.88	$[\text{CH}_4\text{N}]^+$

Note: Data obtained via Electron Ionization (EI) at 70 eV.[5] The fragmentation pattern is consistent with the cleavage of alkyl groups from the nitrogen atom. The base peak at m/z 72 likely corresponds to the loss of a butyl radical.

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)

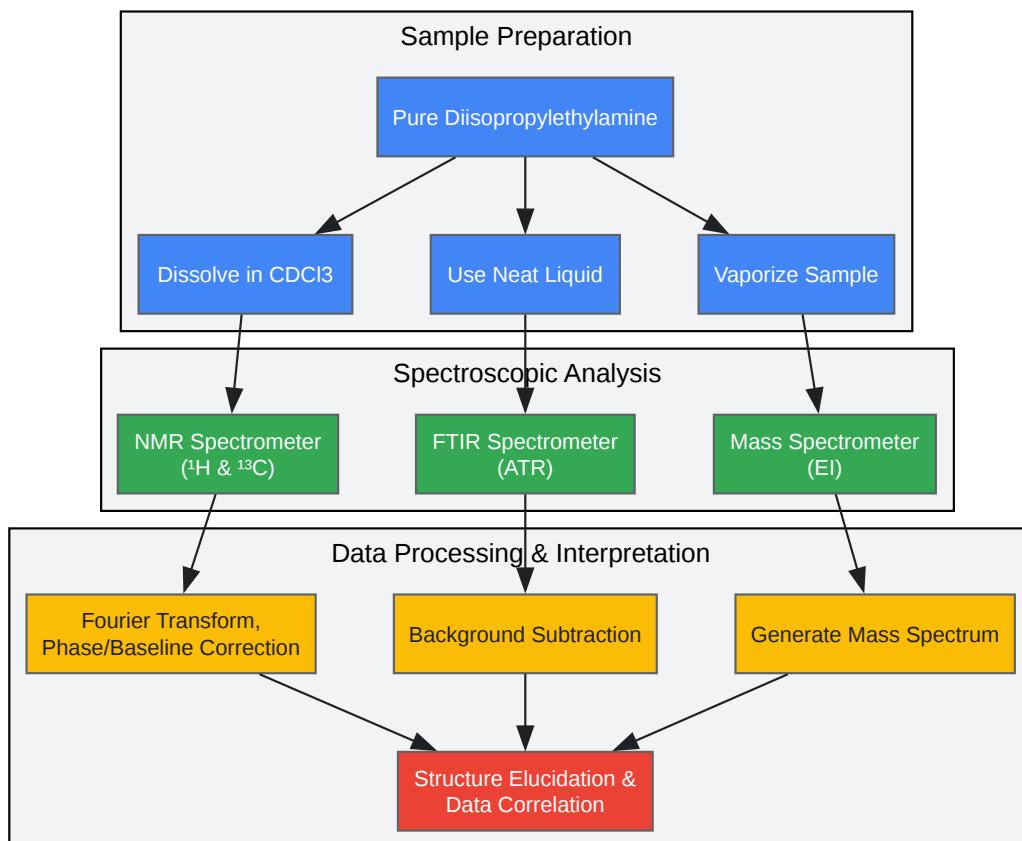
- Sample Introduction: A small amount of the volatile liquid diisopropylethylamine is introduced into the ion source, where it is vaporized. This can be done via direct injection or through a gas chromatograph (GC-MS).[9]

- Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy beam of electrons (typically 70 eV). This causes the molecules to lose an electron, forming a positively charged molecular ion ($[M]^+$), and to fragment into smaller charged species.[10] [11]
- Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a small organic molecule like diisopropylethylamine.

General Workflow for Spectroscopic Analysis of Diisopropylethylamine

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Caption: General Workflow for Spectroscopic Analysis.

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